2-(1-Hydroxycyclobutyl)acetic acid
Overview
Description
2-(1-Hydroxycyclobutyl)acetic acid is a chemical compound with the molecular formula C7H12O3. It is characterized by a cyclobutyl ring with a hydroxyl group at the first position and an acetic acid moiety attached to the second carbon of the ring. This compound is of interest in various scientific research applications due to its unique structure and reactivity.
Synthetic Routes and Reaction Conditions:
Hydroxylation of Cyclobutyl Acetic Acid: One common synthetic route involves the hydroxylation of cyclobutyl acetic acid using oxidizing agents such as hydrogen peroxide or osmium tetroxide.
Cycloaddition Reactions: Another method involves cycloaddition reactions where suitable dienes and dienophiles are reacted under controlled conditions to form the cyclobutyl ring with the hydroxyl group.
Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts is crucial to achieving efficient production.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or aldehydes.
Substitution: Substitution reactions can occur at the hydroxyl group, leading to the formation of esters or ethers.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, osmium tetroxide, and chromium-based oxidants.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Acid chlorides, anhydrides, and alcohols in the presence of catalysts.
Major Products Formed:
Oxidation: Cyclobutyl acetic acid, cyclobutyl ketones.
Reduction: Cyclobutyl alcohols, cyclobutyl aldehydes.
Substitution: Cyclobutyl esters, cyclobutyl ethers.
Scientific Research Applications
2-(1-Hydroxycyclobutyl)acetic acid has various applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in biochemical studies to understand enzyme mechanisms and metabolic pathways.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(1-Hydroxycyclobutyl)acetic acid exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes, affecting their activity and regulation. The molecular targets and pathways involved are determined by the specific biological context in which the compound is used.
Comparison with Similar Compounds
2-(1-Hydroxycyclobutyl)acetic acid is unique due to its cyclobutyl ring structure and hydroxyl group. Similar compounds include:
Cyclobutyl Acetic Acid: Lacks the hydroxyl group.
Hydroxycyclohexyl Acetic Acid: Has a six-membered ring instead of a four-membered ring.
2-(1-Hydroxycyclopentyl)acetic Acid: Has a five-membered ring instead of a four-membered ring.
These compounds differ in their ring size and functional groups, which affect their reactivity and applications.
Properties
IUPAC Name |
2-(1-hydroxycyclobutyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c7-5(8)4-6(9)2-1-3-6/h9H,1-4H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZDQAIXEDYVTEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933695-45-5 | |
Record name | 2-(1-hydroxycyclobutyl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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